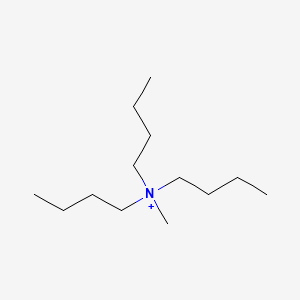

Tributylmethylammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

29814-63-9 |

|---|---|

Formule moléculaire |

C13H30N+ |

Poids moléculaire |

200.38 g/mol |

Nom IUPAC |

tributyl(methyl)azanium |

InChI |

InChI=1S/C13H30N/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3/q+1 |

Clé InChI |

HJHUXWBTVVFLQI-UHFFFAOYSA-N |

SMILES |

CCCC[N+](C)(CCCC)CCCC |

SMILES canonique |

CCCC[N+](C)(CCCC)CCCC |

Autres numéros CAS |

29814-63-9 |

Synonymes |

TBuMA tri-n-butylmethylammonium tri-n-butylmethylammonium chloride tri-n-butylmethylammonium hydroxide tri-n-butylmethylammonium sulfate (1:1) tributylmethylammonium tributylmethylammonium iodide |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of Tributylmethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tributylmethylammonium hydroxide (TBMH), a quaternary ammonium compound utilized in various chemical and pharmaceutical applications. Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for ensuring laboratory safety. This document outlines the potential hazards, proper handling procedures, personal protective equipment (PPE) requirements, and emergency protocols.

Chemical and Physical Properties

This compound hydroxide is a strong base, typically supplied as a solution in water or methanol. It is corrosive and can cause severe burns upon contact.[1][2] The physical and chemical properties are summarized in the table below. Data for the closely related and well-documented Tetrabutylammonium hydroxide (TBAH) is also included for comparison and as a surrogate where specific data for TBMH is limited.

| Property | This compound Hydroxide | Tetrabutylammonium Hydroxide |

| Molecular Formula | C13H31NO | C16H37NO |

| Molecular Weight | 217.39 g/mol [3] | 259.47 g/mol [4] |

| CAS Number | 32680-30-1[3] | 2052-49-5[4] |

| Appearance | Powder; marketed as an aqueous solution which is a clear, colorless liquid.[1][5][6] | Colorless to light yellow transparent liquid.[6] |

| Odor | Odorless[1] | Not specified |

| pH | Alkaline[1] | >13 (10% solution)[7] |

| Melting Point | Decomposes on boiling.[1] | 27-30 °C[6] |

| Boiling Point | Decomposes on boiling.[1] | 100 °C[6] |

| Solubility | Mixes with water.[1] | Soluble in water and most organic solvents.[4] |

| Vapor Pressure | Negligible[1] | Not available |

| Stability | Considered stable, but decomposes on boiling.[1] | Decomposes when heated, producing tributylamine and 1-butene.[8] |

Hazard Identification and Toxicity

This compound hydroxide is classified as a hazardous substance.[1] It is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory and gastrointestinal tracts.[1][2][9] Ingestion may be harmful or fatal.[1]

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed. Accidental ingestion may be fatal or cause serious damage to health.[1] Can produce chemical burns in the oral cavity and gastrointestinal tract.[1] For the analogue Tetrabutylammonium hydroxide, the LD50 (oral, rat) is >300 to ≤2000 mg/kg bw.[9] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][3] |

| Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness.[1][3] Vapors or mists can be extremely irritating.[1] |

| Inhalation Toxicity | Inhalation of mists or vapors can be extremely hazardous, potentially leading to spasm, irritation of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1][2] |

| Aquatic Toxicity | Toxic to aquatic organisms.[1] |

Toxicological Data:

| Test | Species | Route | Value | Reference |

| LDLo | Mouse | Subcutaneous | 30 mg/kg | [1] |

| LD50 (analogue TBAH) | Rat | Oral | >300 to ≤2000 mg/kg bw | [9] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound hydroxide.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling TBMH.

Handling Procedures

-

Ventilation: Always handle this compound hydroxide in a well-ventilated area, preferably within a chemical fume hood.[2][5][10]

-

Avoid Contact: Avoid all personal contact, including inhalation of vapors or mists.[1] Do not get in eyes, on skin, or on clothing.[5][10]

-

Ignition Sources: Keep away from heat and sources of ignition.

-

Empty Containers: Empty containers may retain product residue and can be hazardous. Do not cut, drill, grind, or weld on or near the container.[1]

Storage Requirements

-

Container: Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[1][2][11]

-

Incompatibilities: Store away from strong acids and oxidizing agents.[1][10] Avoid contact with copper, aluminum, and their alloys.[1]

-

Security: Store in a locked-up area accessible only to authorized personnel.[11]

Experimental Protocols

General Experimental Setup

-

Preparation: Before starting any experiment, ensure that an emergency shower and eyewash station are readily accessible and have been tested.[11]

-

PPE Donning: Put on all required PPE as detailed in the diagram above. This includes, at a minimum, chemical-resistant gloves, chemical goggles, a face shield, and a lab coat or apron.[1][12]

-

Fume Hood: Conduct all manipulations of this compound hydroxide inside a certified chemical fume hood to minimize inhalation exposure.[10]

-

Dispensing: When transferring the solution, use appropriate tools (e.g., pipette with a bulb, graduated cylinder) to avoid splashes.

-

Post-Experiment: After completion, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.

Spill Response Protocol

-

Evacuate: Evacuate non-essential personnel from the immediate area.[11]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[5] Do not use combustible materials.

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the spill to the appropriate safety personnel.

Caption: Logical workflow for responding to a TBMH spill.

Emergency and First-Aid Procedures

Immediate action is critical in the event of exposure. Urgent hospital treatment is likely to be needed in all cases of significant exposure.[1]

Caption: First-aid response pathways following exposure to TBMH.

Detailed First-Aid Measures

-

Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][2] Ensure complete irrigation by occasionally lifting the upper and lower lids.[1] Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[1] Quickly remove all contaminated clothing and footwear.[1] Seek immediate medical attention.[2]

-

Inhalation: Remove the victim from the contaminated area to fresh air.[1] Lay the patient down and keep them warm and rested.[1] If breathing is difficult or has stopped, administer artificial respiration.[2][10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[10] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[5] Never give anything by mouth to an unconscious person.[5][10] Seek immediate medical attention.[2]

Fire and Explosion Hazard

This compound hydroxide is a combustible solid that burns but propagates flame with difficulty.[1] Dust clouds from the solid form can be explosive.[1]

-

Extinguishing Media: Use water spray, fog, or foam.[1]

-

Hazardous Combustion Products: Combustion can produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] Corrosive fumes may also be emitted.[1]

-

Firefighting Procedures: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[1][10]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[1] This material and its container must be disposed of as hazardous waste.[1] Do not allow it to enter drains or waterways. Puncture containers to prevent re-use before landfill disposal.[1]

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound hydroxide before use.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound hydroxide | C13H31NO | CID 36208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. innospk.com [innospk.com]

- 7. Tetrabutylammonium_hydroxide [chemeurope.com]

- 8. Page loading... [guidechem.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. fishersci.se [fishersci.se]

- 11. bigcomm.ktecdirect.com [bigcomm.ktecdirect.com]

- 12. tcichemicals.com [tcichemicals.com]

Physical and chemical properties of Tributylmethylammonium salts

An In-depth Technical Guide on the Core Physical and Chemical Properties of Tributylmethylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of various this compound salts. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying chemical principles governing the behavior of these compounds.

Introduction to this compound Salts

This compound salts are a class of quaternary ammonium compounds characterized by a central nitrogen atom bonded to three butyl groups and one methyl group.[1] The nature of the counter-anion significantly influences their physicochemical properties, making them versatile for a range of applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] The selection of a specific salt is often dictated by the requirements of a particular application, such as solubility, thermal stability, and reactivity.[4]

Physical and Chemical Properties

The physical and chemical properties of this compound salts are largely determined by the nature of the anion associated with the this compound cation. Below is a summary of the key properties for several common salts.

This compound Methyl Sulfate

This compound methyl sulfate is a quaternary ammonium salt often used as a phase-transfer catalyst.[5] It facilitates reactions by transferring nucleophilic species between immiscible phases, thereby enhancing reaction rates.[1][5] It is also employed as a supporting electrolyte in electrochemical systems and in the synthesis of metal-organic frameworks.[5]

| Property | Value | References |

| CAS Number | 13106-24-6 | [5][6] |

| Molecular Formula | C14H33NO4S | [5][6] |

| Molecular Weight | 311.48 g/mol | [5][6] |

| Appearance | Viscous liquid or solid | [5] |

| Solubility | Highly soluble in polar solvents, less soluble in non-polar solvents. | [5] |

| Purity | ≥95% | |

| Impurities | ≤0.5% water, Chloride (Cl-): ≤30 mg/kg | |

| Flash Point | 179.50 °C (closed cup) |

This compound Chloride

Also known as Methyl Tributyl Ammonium Chloride, this salt is recognized for its versatility and stability in various chemical environments.[2] It is commonly used as a phase-transfer catalyst in the production of pharmaceuticals and agrochemicals.[2]

| Property | Value | References |

| CAS Number | 56375-79-2 | [2][7] |

| Molecular Formula | C13H30ClN | [2][7] |

| Molecular Weight | 235.84 g/mol | [2][7] |

| Appearance | Crystals | |

| Melting Point | 95-99 °C | [2] |

| Density | 0.964 g/cm³ | [2] |

| Purity | ≥98.0% (T) | |

| Water Content | < 1000 ppm | [2] |

This compound Bromide

This salt is also utilized as a phase-transfer catalyst in organic synthesis and in the preparation of ionic liquids.[8]

| Property | Value | References |

| CAS Number | 37026-88-3 | [9][10] |

| Molecular Formula | C13H30BrN | [8][10] |

| Molecular Weight | 280.29 g/mol | [9][10] |

| Appearance | Crystals | [9] |

| Melting Point | 120-122 °C | [11] |

| Solubility in Water | 0.1 g/mL, clear, colorless | [9][11] |

| Purity | ≥98.0% | [9] |

This compound Iodide

This compound iodide is an effective phase-transfer catalyst that facilitates the transfer of reactants between immiscible phases, thereby improving reaction efficiency and yield.[3] It is also used in the development of ionic liquids for electrochemical applications and in the extraction of biomolecules.[3]

| Property | Value | References |

| CAS Number | 3085-79-8 | [3][12] |

| Molecular Formula | C13H30IN | [3][12] |

| Molecular Weight | 327.29 g/mol | [3][12] |

| Appearance | White to light yellow crystalline powder | [3][13] |

| Melting Point | 184 °C | [3][13] |

| Purity | ≥98% | [3][14] |

Synthesis and Reactivity

General Synthesis

This compound salts are typically synthesized via the quaternization of tributylamine. A common method involves the methylation of tributylamine using a methylating agent. For instance, this compound methyl sulfate can be synthesized by reacting tributylamine with dimethyl sulfate.[5] This process is considered a greener alternative to methods involving hazardous materials like methyl chloride.[5]

Reactivity and Thermal Stability

The reactivity of this compound salts is closely linked to their function as phase-transfer catalysts. The this compound cation can encapsulate an anion in a lipophilic shell, allowing the resulting ion pair to dissolve in an organic medium and react with a substrate.[1]

The thermal stability of these salts is a critical factor for their application in chemical processes.[15] Generally, all tested trialkylammonium salts have been found to be stable up to 165 °C.[16] The stability is influenced by the nature of the counter-anion.[16] For instance, the degradation of N,N,N-trimethylanilinium salts in DMSO at 120 °C was more pronounced for the chloride salt compared to the bromide and iodide salts, which is consistent with the order of halide nucleophilicity in polar aprotic solvents.[16] Salts with non-nucleophilic counterions like tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻) exhibit significantly retarded decomposition in solution.[16]

Experimental Protocols

Synthesis of this compound Methylcarbonate

A representative experimental protocol for the synthesis of a this compound salt is the microwave-assisted synthesis of this compound methylcarbonate from tributylamine and dimethyl carbonate (DMC).

Materials:

-

Tributylamine

-

Dimethyl carbonate (DMC)

-

Microwave reactor

Procedure:

-

A mixture of tributylamine and dimethyl carbonate (DMC), typically in a 1:2 base:DMC ratio, is prepared in a sealed microwave vial.[17]

-

The reaction vessel is placed in a microwave reactor and heated to a specified temperature (e.g., 140 °C, 150 °C, or 160 °C) for a designated period.[17]

-

The progress of the reaction and the conversion of tributylamine to this compound methylcarbonate is monitored over time, for example, by taking aliquots and analyzing them using a suitable analytical technique like NMR spectroscopy.[17]

-

It has been observed that increasing the temperature leads to an increase in the reaction rate and overall yield. For example, at 160 °C, a maximum yield of approximately 90% can be achieved in 4-6 hours.[17]

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of salts.[16]

Apparatus:

-

Thermogravimetric Analyzer

Procedure:

-

A small sample of the this compound salt is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C min⁻¹) over a defined temperature range (e.g., 40–300 °C) under a controlled atmosphere (e.g., argon or air).[16]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset and peak degradation temperatures are determined from the resulting mass vs. temperature trace.[16] Single-step degradation profiles are often indicative of sublimation.[16]

References

- 1. This compound methyl sulfate | 13106-24-6 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy this compound methyl sulfate (EVT-345102) | 13106-24-6 [evitachem.com]

- 6. This compound methyl sulfate | C14H33NO4S | CID 11045164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound chloride | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. ≥98.0%, crystals | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound bromide | C13H30N.Br | CID 10062191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 37026-88-3 CAS MSDS (this compound bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. calpaclab.com [calpaclab.com]

- 13. This compound Iodide | 3085-79-8 | TCI EUROPE N.V. [tcichemicals.com]

- 14. This compound Iodide | CymitQuimica [cymitquimica.com]

- 15. benchchem.com [benchchem.com]

- 16. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Molecular weight and formula of Tributylmethylammonium chloride

An In-depth Technical Guide to Tributylmethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound chloride, a quaternary ammonium salt, is a versatile compound with significant applications in various scientific and industrial domains. Its utility as a phase-transfer catalyst, an ionic liquid, and a research chemical in drug development underscores the importance of a comprehensive understanding of its physicochemical properties and experimental applications. This guide provides an in-depth overview of this compound chloride, including its core molecular data, detailed experimental protocols, and a visual representation of a common experimental workflow.

Core Molecular and Physical Data

A summary of the key quantitative data for this compound chloride is presented in Table 1. This information is fundamental for its application in experimental settings, influencing everything from reaction stoichiometry to analytical method development.

| Property | Value | References |

| Molecular Formula | C₁₃H₃₀ClN | [1][2][3][4][5] |

| Molecular Weight | 235.84 g/mol | [1][2][3][4][5] |

| CAS Number | 56375-79-2 | [2][3][4][5] |

| Appearance | Colorless viscous liquid or crystals | [1] |

| Melting Point | -33 °C (liquid form) to 95-99 °C (solid form) | [1][5] |

| Boiling Point | 152 °C | [1] |

| Density | 0.964 g/mL | [1][5] |

| Solubility in H₂O | Miscible | [1] |

Experimental Protocols

This compound chloride is frequently utilized as a phase-transfer catalyst. Below is a detailed experimental protocol for a typical phase-transfer catalyzed nucleophilic substitution reaction.

Protocol: Phase-Transfer Catalyzed Synthesis of Benzyl Cyanide

Objective: To synthesize benzyl cyanide from benzyl chloride and sodium cyanide using this compound chloride as a phase-transfer catalyst.

Materials:

-

Benzyl chloride

-

Sodium cyanide (NaCN)

-

This compound chloride

-

Toluene

-

Deionized water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of sodium cyanide in 50 mL of deionized water.

-

Addition of Catalyst and Reactant: To the aqueous solution, add 1.0 g of this compound chloride. Begin vigorous stirring to ensure proper mixing of the aqueous and organic phases. Add a solution of 12.6 g of benzyl chloride in 50 mL of toluene to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (toluene) is separated from the aqueous layer.

-

Extraction: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude benzyl cyanide can be purified by vacuum distillation to obtain the final product.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for evaluating the efficacy of a phase-transfer catalyst like this compound chloride in a given chemical synthesis.

Caption: Generalized workflow for a phase-transfer catalyzed reaction.

This technical guide provides essential information for the effective utilization of this compound chloride in a research and development setting. The provided data, protocols, and workflow diagrams are intended to facilitate experimental design and execution.

References

The Solubility Landscape of Tributylmethylammonium Salts in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tributylmethylammonium salts in various organic solvents. This compound salts, a class of quaternary ammonium compounds, are gaining increasing attention in diverse fields, including as phase-transfer catalysts, electrolytes, and key components in the synthesis of ionic liquids.[1] Their efficacy in these applications is intrinsically linked to their solubility characteristics in different reaction media. This guide summarizes the available qualitative and quantitative solubility data, offers detailed experimental protocols for precise solubility determination, and presents a visual workflow to aid researchers in their practical applications.

Physicochemical Properties of this compound Salts

This compound salts consist of a central nitrogen atom bonded to three butyl groups and one methyl group, forming a bulky, asymmetric quaternary ammonium cation. The counter-ion can vary, with common examples being chloride, bromide, iodide, and methyl sulfate. These salts are generally white crystalline solids or viscous liquids at room temperature.[2][3] Their ionic nature dictates their solubility, which is largely governed by the polarity of the solvent and its ability to solvate the cation and anion through ion-dipole interactions.[4]

Solubility Data of this compound Salts

The solubility of this compound salts follows the principle of "like dissolves like," exhibiting higher solubility in polar solvents and limited solubility in nonpolar solvents. While extensive quantitative data is not always readily available in public literature, the following tables summarize the known qualitative and some quantitative solubility information for common this compound salts.

Table 1: Solubility of this compound Chloride (C₁₃H₃₀ClN)

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) | Temperature (°C) |

| Water | H₂O | Miscible[2] | 75 wt. % solution available[5] | Not Specified |

| Methanol | CH₃OH | High Solubility (Expected)[4] | Data not available | Not Specified |

| Ethanol | C₂H₅OH | High Solubility (Expected)[4] | Data not available | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High Solubility (Expected)[4] | Data not available | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | High Solubility (Expected)[4] | Data not available | Not Specified |

| Acetone | C₃H₆O | Moderate to Low Solubility (Expected)[4] | Data not available | Not Specified |

| Acetonitrile | C₂H₃N | Moderate to Low Solubility (Expected)[4] | Data not available | Not Specified |

| Chloroform | CHCl₃ | Moderate to Low Solubility (Expected)[4] | Data not available | Not Specified |

| Toluene | C₇H₈ | Insoluble or Sparingly Soluble (Expected)[4] | Data not available | Not Specified |

| Hexane | C₆H₁₄ | Insoluble or Sparingly Soluble (Expected)[4] | Data not available | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Insoluble or Sparingly Soluble (Expected)[4] | Data not available | Not Specified |

Table 2: Solubility of this compound Bromide (C₁₃H₃₀BrN)

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) | Temperature (°C) |

| Water | H₂O | Soluble | 10 | Not Specified |

| Organic Solvents | - | Generally soluble in polar solvents | Data not available | Not Specified |

Table 3: Solubility of this compound Iodide (C₁₃H₃₀IN)

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) | Temperature (°C) |

| Organic Solvents | - | Valued for its ability to solubilize polar substrates in non-polar solvents[3] | Data not available | Not Specified |

Table 4: Solubility of this compound Methyl Sulfate (C₁₄H₃₃NO₄S)

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) | Temperature (°C) |

| Polar Solvents | - | Highly soluble | Data not available | Not Specified |

| Non-polar Solvents | - | Less soluble | Data not available | Not Specified |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, experimental determination is crucial. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid solute in a liquid solvent.

3.1. Materials and Apparatus

-

This compound salt (analytical grade, dried under vacuum)

-

Organic solvent of interest (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Screw-capped glass vials with PTFE-lined septa

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Apparatus for quantitative analysis (e.g., gravimetric analysis, HPLC, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the dried this compound salt to a pre-weighed glass vial. The presence of undissolved solid at equilibrium is essential.

-

Add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Analysis:

-

After equilibration, stop the agitation and allow the undissolved solid to settle while maintaining the temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette, ensuring no solid particles are transferred. To further ensure the removal of solids, the supernatant can be passed through a syringe filter.

-

Transfer the clear, saturated solution to a pre-weighed volumetric flask and record the exact mass of the solution.

-

-

Quantification of Solute:

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the salt) until a constant weight of the residue (the dissolved salt) is achieved.

-

Chromatographic or Spectroscopic Analysis: Alternatively, the concentration of the salt in the saturated solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, after appropriate dilution. A calibration curve with known concentrations of the salt in the same solvent is required for this approach.

-

3.3. Calculation of Solubility The solubility is typically expressed as grams of solute per 100 g of solvent.

-

For Gravimetric Analysis: Solubility ( g/100 g solvent) = [(mass of flask + residue) - mass of flask] / [(mass of flask + solution) - (mass of flask + residue)] * 100

-

For Analytical Methods: The concentration obtained from the analytical method is used to calculate the mass of the solute in the withdrawn sample, and subsequently, the solubility is determined based on the mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of a this compound salt in an organic solvent using the isothermal shake-flask method.

Applications in Drug Development

The solubility of this compound salts is a critical factor in their application within the pharmaceutical industry. As phase-transfer catalysts, they facilitate organic reactions for the synthesis of active pharmaceutical ingredients (APIs).[1] Furthermore, the formation of ionic liquids from these salts can be a strategy to enhance the solubility and bioavailability of poorly water-soluble drugs.[6][7] The ability to tune the properties of the resulting ionic liquid by selecting the appropriate anion allows for the optimization of its interaction with a specific drug molecule.[6]

References

In-Depth Technical Guide: Toxicity and Ecotoxicity of Tributylmethylammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylmethylammonium compounds, a class of quaternary ammonium compounds (QACs), are utilized in various industrial applications. This guide provides a comprehensive technical overview of the current state of knowledge regarding the toxicity and ecotoxicity of two prominent members of this class: this compound chloride and this compound bis(trifluoromethylsulfonyl)imide. The available data on acute toxicity, dermal and eye irritation, and aquatic toxicity are summarized. This document also delves into the general mechanisms of toxicity attributed to quaternary ammonium compounds, including membrane disruption and potential signaling pathway interference, while highlighting the significant data gaps that exist for these specific this compound derivatives. The information is presented to support researchers, scientists, and drug development professionals in evaluating the potential environmental and health impacts of these compounds.

Introduction

Quaternary ammonium compounds (QACs) are a broad class of chemicals characterized by a positively charged nitrogen atom bonded to four organic groups. Their cationic nature imparts surfactant properties, making them effective biocides, disinfectants, and antistatic agents. This compound compounds, featuring three butyl groups and one methyl group attached to the nitrogen center, are a subset of this class. As with many industrial chemicals, understanding their toxicological and ecotoxicological profiles is crucial for risk assessment and safe handling. This guide focuses on two key examples: this compound chloride, a halide salt, and this compound bis(trifluoromethylsulfonyl)imide, an ionic liquid.

Toxicity of this compound Compounds

The toxicological data for this compound compounds are limited, with most information derived from safety data sheets (SDS) rather than peer-reviewed toxicological studies.

Acute Toxicity

Quantitative data on the acute toxicity of this compound chloride is available from regulatory filings.

Table 1: Acute Toxicity Data for this compound Chloride

| Test Substance | Species | Route | Endpoint | Value | Reference |

| 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride | Rat | Oral | LD50 | > 2000 mg/kg | [1] |

| 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride | Rat | Dermal | LD50 | ca. 1500 mg/kg | [1] |

For this compound bis(trifluoromethylsulfonyl)imide, safety data sheets consistently report that no data is available for acute oral, dermal, or inhalation toxicity.[2][3][4]

Skin and Eye Irritation

This compound compounds are generally classified as irritants to the skin and eyes.

Table 2: Hazard Classification for Irritation Potential

| Compound | Hazard Classification | Reference |

| This compound chloride | Causes skin irritation; Causes serious eye irritation | [5][6] |

| This compound bis(trifluoromethylsulfonyl)imide | Causes skin irritation; Causes serious eye irritation | [3] |

Genotoxicity

There is a lack of specific genotoxicity data for this compound chloride and this compound bis(trifluoromethylsulfonyl)imide in the public domain. However, genotoxicity is a critical endpoint for QACs, and some related compounds have been studied. For instance, glycidyltrimethylammonium chloride (GTAC) has been shown to be genotoxic in a battery of in vitro tests.[7] The potential for genotoxicity should be a consideration for any new this compound compound.

Reproductive and Developmental Toxicity

Ecotoxicity of this compound Compounds

The environmental fate and effects of this compound compounds are not well-documented. The primary concern for QACs in the environment is their toxicity to aquatic organisms.

Table 3: Ecotoxicity Hazard Classification

| Compound | Hazard Classification | Reference |

| This compound chloride | Toxic to aquatic life with long lasting effects | [5][6] |

| This compound bis(trifluoromethylsulfonyl)imide | Harmful to aquatic life with long lasting effects | [3] |

Specific ecotoxicity data, such as LC50 values for fish, daphnia, and algae, are not consistently available for these specific compounds in the reviewed literature. Safety data sheets for Methyltributylammonium chloride state that no data is available for toxicity to fish, daphnia, and other aquatic invertebrates, or algae.[5]

Mechanisms of Toxicity

The precise molecular mechanisms of toxicity for this compound compounds have not been extensively studied. However, based on the broader class of QACs, several general mechanisms can be inferred.

Membrane Disruption

The primary mechanism of action for many QACs is the disruption of cell membranes.[9] The cationic headgroup interacts with the negatively charged components of microbial and mammalian cell membranes, such as phospholipids and proteins. The hydrophobic alkyl chains then intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death.[9]

Figure 1. Simplified workflow of QAC-induced membrane disruption.

Potential Signaling Pathway Interference

Recent research on other QACs suggests that their toxicity may extend beyond simple membrane disruption and involve interference with specific cellular signaling pathways. For some QACs, exposure has been linked to:

-

Apoptosis: Induction of programmed cell death through caspase-3 dependent pathways.[10]

-

Inflammation: Production of reactive oxygen species (ROS) and activation of inflammatory responses.[10]

-

Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to decreased ATP production.[11]

-

Pulmonary Fibrosis: Association with TGF-β signaling in lung epithelial cells.[10]

It is important to note that these pathways have not been specifically demonstrated for this compound compounds, but they represent plausible areas for future investigation.

Figure 2. Potential signaling pathways affected by some QACs.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound compounds are not available in the public literature. However, standardized OECD guidelines are typically followed for regulatory submissions.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage.

-

Stepwise Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A group of three animals is dosed.

-

The outcome (survival or death) determines the next step:

-

If mortality occurs, the next lower dose is used.

-

If no mortality occurs, a higher dose is used.

-

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Figure 3. Workflow for OECD 423 Acute Oral Toxicity Test.

Aquatic Toxicity - Algal Growth Inhibition (Based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater green algae.

-

Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.

-

Culture Conditions: The algae are cultured in a nutrient-rich medium under controlled temperature and lighting conditions to promote exponential growth.

-

Test Procedure:

-

A range of concentrations of the test substance is prepared in the culture medium.

-

A known density of algae is added to each test concentration and control flasks.

-

The cultures are incubated for 72 hours.

-

-

Data Collection: Algal growth is measured at least daily by cell counts or a surrogate method like fluorescence.

-

Endpoint Calculation: The growth rate and yield are calculated for each concentration and compared to the control to determine the EC50 (the concentration causing 50% inhibition of growth).[12][13]

Conclusion and Future Directions

The available data on the toxicity and ecotoxicity of this compound compounds are sparse and primarily based on regulatory classifications rather than in-depth scientific investigation. While this compound chloride has some available acute toxicity data, there is a notable lack of information for this compound bis(trifluoromethylsulfonyl)imide.

For both compounds, there is a critical need for:

-

Comprehensive acute and chronic toxicity studies following standardized guidelines.

-

Detailed ecotoxicological assessments to determine the effects on a range of aquatic organisms.

-

In-depth mechanistic studies to elucidate the specific signaling pathways involved in their toxicity.

-

Genotoxicity, reproductive, and developmental toxicity screening.

A more robust toxicological and ecotoxicological dataset is essential for a thorough risk assessment of these compounds and to ensure their safe use in industrial applications and product development. Researchers are encouraged to address these data gaps to better understand the potential impacts of this compound compounds on human health and the environment.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound chloride | C13H30N.Cl | CID 91822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. env.go.jp [env.go.jp]

- 9. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Alga, Growth Inhibition test (OECD Guidelines for the Testing of Chemicals No. 201) | ENvironmental inFOrmation [enfo.hu]

- 13. oecd.org [oecd.org]

The Unseen Engine: A Technical Guide to Tributylmethylammonium as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, where efficiency, yield, and selectivity are paramount, phase transfer catalysis (PTC) has emerged as a powerful and enabling technology. This guide delves into the core mechanism and practical application of a particularly effective and economically viable phase transfer catalyst: tributylmethylammonium chloride (TBMAC), also known as methyltributylammonium chloride (MTBAC). By facilitating reactions between reactants isolated in immiscible phases, TBMAC acts as an unseen engine, driving chemical transformations that would otherwise be sluggish or entirely unfeasible. This document provides an in-depth exploration of its mechanism, supported by quantitative data, detailed experimental protocols, and logical visualizations to empower researchers in leveraging this versatile catalyst.

The Fundamental Principle: Bridging the Immiscible

At its core, phase transfer catalysis addresses a fundamental challenge in organic synthesis: bringing together reactants that reside in separate, immiscible phases, typically an aqueous and an organic phase. Ionic nucleophiles, often dissolved in an aqueous phase, and organic substrates, typically soluble in an organic solvent, can only interact at the phase interface, leading to exceedingly slow reaction rates.[1]

A phase transfer catalyst, such as a quaternary ammonium salt like this compound, possesses a unique dual nature. The positively charged nitrogen atom (the "cation") is hydrophilic, allowing it to interact with the aqueous phase. The surrounding alkyl groups (three butyl groups and one methyl group in the case of TBMAC) are lipophilic, rendering the cation soluble in the organic phase.[2][3] This amphipathic character enables the catalyst to act as a shuttle, transporting the anionic reactant from the aqueous phase into the organic phase where it can readily react with the organic substrate.[1]

The Catalytic Cycle: A Mechanistic Deep-Dive

The efficacy of this compound as a phase transfer catalyst is rooted in a well-defined catalytic cycle. This cycle, often referred to as the Starks' extraction mechanism, can be broken down into four key steps, as illustrated below.[4]

References

In-depth Technical Guide: Crystal Structure of Tributylmethylammonium Salts

This technical guide addresses the available information on the crystal structure of tributylmethylammonium salts. Despite a comprehensive search of scientific literature and crystallographic databases, detailed crystal structure data for simple this compound salts, such as halides (chloride, bromide, iodide) and tetrafluoroborate, is not publicly available at this time.

The search included targeted inquiries for crystallographic information files (CIFs), unit cell parameters, bond lengths, bond angles, and detailed experimental protocols for crystal growth and structure determination. However, these searches did not yield specific, quantitative data required for a detailed analysis and comparison.

While commercial suppliers list various this compound salts in crystalline or powder form, the corresponding detailed structural information has not been deposited in publicly accessible databases or published in peer-reviewed journals discoverable through standard search methodologies.

A comprehensive technical guide on the crystal structure of this compound salts, including quantitative data tables and detailed experimental protocols, cannot be provided due to the absence of publicly available crystallographic data. Researchers interested in this specific area may need to perform their own crystallographic studies to determine these structures.

While no specific signaling pathways or experimental workflows related to the crystal structure of these salts were found, a generalized workflow for crystallographic analysis is presented below for informational purposes.

Generalized Workflow for Crystal Structure Determination

For researchers who wish to determine the crystal structure of this compound salts, the following generalized workflow can be followed.

Caption: A generalized workflow for determining the crystal structure of a chemical compound.

The Dawn of a Catalytic Revolution: An In-depth Technical Guide to the Discovery and History of Quaternary Ammonium Salts in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and historical development of quaternary ammonium salts as catalysts, a breakthrough that revolutionized synthetic organic chemistry. We will explore the seminal experiments that unveiled their catalytic prowess, providing detailed protocols and quantitative data to offer a comprehensive resource for today's scientific community. This guide illuminates the logical progression of scientific inquiry that established quaternary ammonium salts as indispensable tools in the modern laboratory and industrial synthesis.

Introduction: A Tale of Two Phases

Prior to the mid-20th century, a significant challenge in synthetic organic chemistry was the reaction of water-soluble nucleophiles with water-insoluble organic substrates. The immiscibility of the reaction partners led to extremely slow reaction rates, often requiring harsh conditions or expensive, anhydrous polar aprotic solvents. The groundbreaking concept of "phase-transfer catalysis (PTC)" emerged as an elegant solution to this problem, with quaternary ammonium salts at its forefront. These salts act as "phase-transfer agents," shuttling reactive anions from the aqueous phase into the organic phase, thereby enabling rapid and efficient reactions under mild conditions.

The Pioneers: Starks and Makosza

The development of phase-transfer catalysis is largely attributed to the independent and pioneering work of Charles M. Starks and Mieczysław Makoza in the 1960s and early 1970s. Their research laid the mechanistic groundwork and demonstrated the broad applicability of this new catalytic paradigm.

Charles Starks and the "Extraction Mechanism"

In his seminal 1971 paper published in the Journal of the American Chemical Society, Charles Starks introduced the term "phase-transfer catalysis" and proposed the "extraction mechanism".[1] He demonstrated the remarkable rate enhancement achieved by adding a quaternary ammonium salt to a two-phase reaction.

A key experiment detailed by Starks was the nucleophilic substitution of 1-chlorooctane with aqueous sodium cyanide. In the absence of a catalyst, the reaction is exceedingly slow. However, the addition of a catalytic amount of a quaternary phosphonium salt, hexadecyltributylphosphonium bromide, resulted in a near-quantitative yield of 1-cyanooctane in a remarkably short time.[2]

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Chlorooctane | aq. NaCN | None | None | 105 | 48 | No Reaction | [2] |

| 1-Chlorooctane | aq. NaCN | Hexadecyltributylphosphonium bromide (5) | None | 105 | 1.8 | 99 | [2] |

Materials:

-

1-Chlorooctane

-

Sodium Cyanide (aqueous solution)

-

Hexadecyltributylphosphonium bromide

-

Reaction vessel equipped with a stirrer and reflux condenser

Procedure:

-

A mixture of 1-chlorooctane and an aqueous solution of sodium cyanide is prepared in the reaction vessel.

-

A catalytic amount (e.g., 5 mol%) of hexadecyltributylphosphonium bromide is added to the two-phase mixture.

-

The mixture is heated to 105 °C with vigorous stirring to ensure efficient mixing of the two phases.

-

The reaction is monitored for the disappearance of the starting material, 1-chlorooctane.

-

Upon completion, the organic layer is separated, washed, and the product, 1-cyanooctane, is isolated and purified.

Mieczysław Makoza and the "Interfacial Mechanism"

Working independently, Mieczysław Makoza was also making significant strides in the field, particularly in the generation and reaction of carbanions under phase-transfer conditions. His work, starting in the mid-1960s, demonstrated that concentrated aqueous sodium hydroxide could be used as a base for the deprotonation of weak carbon acids in the presence of a quaternary ammonium salt catalyst.

A cornerstone of Makoza's early work was the alkylation of phenylacetonitrile. He showed that this reaction could be carried out efficiently using an alkyl halide in a two-phase system with aqueous sodium hydroxide and a catalytic amount of a quaternary ammonium salt, such as benzyltriethylammonium chloride (TEBA).

| Carbon Acid | Alkylating Agent | Catalyst | Base | Yield (%) | Reference |

| Phenylacetonitrile | Ethyl Chloride | Benzyltriethylammonium chloride (TEBA) | 50% aq. NaOH | High (specific yield not detailed in snippets) | [3] |

| Phenylacetonitrile | Benzyl Chloride | Benzyltriethylammonium chloride (TEBA) | 50% aq. NaOH | High (specific yield not detailed in snippets) | [3] |

Materials:

-

Phenylacetonitrile

-

Alkyl halide (e.g., ethyl chloride or benzyl chloride)

-

Concentrated aqueous sodium hydroxide (e.g., 50%)

-

Benzyltriethylammonium chloride (TEBA)

-

Organic solvent (optional, can be run neat)

-

Reaction vessel with efficient stirring

Procedure:

-

Phenylacetonitrile and the alkylating agent are mixed, either neat or in a minimal amount of an organic solvent.

-

A catalytic amount of benzyltriethylammonium chloride (TEBA) is added to the mixture.

-

Concentrated aqueous sodium hydroxide is added, and the mixture is stirred vigorously.

-

The reaction is typically exothermic and proceeds rapidly.

-

After the reaction is complete, the organic phase is separated, washed to remove the base and catalyst, and the product is isolated by distillation or crystallization.

Early Applications: Expanding the Catalytic Horizon

The initial discoveries by Starks and Makoza opened the floodgates for the application of quaternary ammonium salts in a wide array of organic transformations. Two notable early examples are the Williamson ether synthesis and the generation of dichlorocarbene for cyclopropanation reactions.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for preparing ethers from an alkoxide and an alkyl halide, was significantly improved by the use of phase-transfer catalysis. The ability to use aqueous alkali hydroxides to deprotonate alcohols in situ, facilitated by a quaternary ammonium salt, eliminated the need for pre-forming the alkoxide with hazardous reagents like sodium metal.

| Alcohol | Alkyl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenol | Benzyl Chloride | Tetrabutylammonium bromide | aq. NaOH | Dichloromethane | >90 (Typical) | [General PTC literature] |

| 1-Octanol | Benzyl Chloride | Aliquat 336 | aq. NaOH | Toluene | 95 | [General PTC literature] |

Materials:

-

Alcohol (e.g., phenol or an aliphatic alcohol)

-

Alkyl halide (e.g., benzyl chloride)

-

Aqueous sodium or potassium hydroxide

-

Quaternary ammonium salt (e.g., tetrabutylammonium bromide or Aliquat 336)

-

Organic solvent (e.g., dichloromethane or toluene)

Procedure:

-

The alcohol, alkyl halide, and quaternary ammonium salt are dissolved in the organic solvent.

-

Aqueous sodium or potassium hydroxide is added to the mixture.

-

The two-phase system is stirred vigorously at a suitable temperature (often room temperature to reflux).

-

The reaction progress is monitored by techniques such as TLC or GC.

-

Upon completion, the organic layer is separated, washed with water, dried, and the solvent is evaporated to yield the ether product, which can be further purified if necessary.

Dichlorocarbene Generation and Cyclopropanation

The generation of dichlorocarbene (:CCl₂) from chloroform and a strong base has been a valuable method for the synthesis of dichlorocyclopropanes. However, traditional methods often required anhydrous conditions and strong, expensive bases like potassium tert-butoxide. Makoza demonstrated that dichlorocarbene could be efficiently generated in a two-phase system using chloroform and concentrated aqueous sodium hydroxide in the presence of a quaternary ammonium salt catalyst. This method proved to be safer, more economical, and highly effective for the cyclopropanation of alkenes. The discovery that carbenes could be generated and reacted in the presence of water was a significant advancement.[4]

| Alkene | Catalyst | Base | Yield of Dichlorocyclopropane (%) | Reference |

| Styrene | Benzyltriethylammonium chloride (TEBA) | 50% aq. NaOH | 75 | [4] |

| Cyclohexene | Benzyltriethylammonium chloride (TEBA) | 50% aq. NaOH | 80 | [4] |

Materials:

-

Alkene (e.g., styrene or cyclohexene)

-

Chloroform

-

Concentrated aqueous sodium hydroxide (50%)

-

Quaternary ammonium salt (e.g., benzyltriethylammonium chloride)

Procedure:

-

The alkene and a catalytic amount of the quaternary ammonium salt are mixed.

-

Chloroform is added to the mixture.

-

Concentrated aqueous sodium hydroxide is added dropwise with vigorous stirring. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

After the addition is complete, the mixture is stirred for a specified period.

-

The reaction mixture is then diluted with water, and the organic layer is separated.

-

The organic layer is washed, dried, and the solvent is evaporated to give the crude dichlorocyclopropane, which can be purified by distillation or chromatography.

Conclusion and Future Outlook

The discovery and development of quaternary ammonium salts as phase-transfer catalysts marked a paradigm shift in synthetic organic chemistry. The pioneering work of Starks and Makoza, along with subsequent research, has transformed numerous chemical processes, making them more efficient, economical, and environmentally friendly. The principles of phase-transfer catalysis are now fundamental to both academic research and industrial-scale synthesis, particularly in the pharmaceutical, agrochemical, and polymer industries.

The journey from the initial observations of enhanced reactivity in two-phase systems to the well-established field of phase-transfer catalysis is a testament to the power of scientific inquiry. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for understanding the historical context and practical application of this transformative technology. As the demand for greener and more sustainable chemical processes continues to grow, the legacy of these early discoveries will undoubtedly continue to inspire new innovations in catalysis.

References

A Researcher's Guide to Research-Grade Tributylmethylammonium: Specifications, Analysis, and Supplier Qualification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade Tributylmethylammonium, focusing on the specifications for its common salt forms. The guide details analytical methodologies for quality control and outlines a robust workflow for supplier qualification, ensuring the procurement of high-quality reagents critical for reproducible research and development.

Core Concepts: Understanding this compound

This compound is a quaternary ammonium cation. In the context of chemical reagents, it is supplied as a salt, paired with a counter-ion (anion). The properties and specifications of the final product are therefore dependent on the specific salt form. For research applications, common counter-ions include chloride, methyl sulfate, bromide, acetate, and dibutylphosphate. These salts are utilized in various applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of ionic liquids. The purity and consistency of these materials are paramount for reliable experimental outcomes.

Supplier Specifications for Common this compound Salts

The following tables summarize typical specifications for various research-grade this compound salts available from prominent chemical suppliers. Note that specifications can vary by supplier and lot.

Table 1: this compound Chloride (C₁₃H₃₀ClN)

| Specification | Typical Value |

| CAS Number | 56375-79-2 |

| Molecular Weight | 235.84 g/mol |

| Appearance | White to beige crystals or powder |

| Purity (Assay) | ≥98.0% (by Titration) |

| Form | Crystals |

Table 2: this compound Methyl Sulfate (C₁₄H₃₃NO₄S)

| Specification | Typical Value |

| CAS Number | 13106-24-6 |

| Molecular Weight | 311.48 g/mol |

| Appearance | Viscous liquid or solid |

| Purity (Assay) | ≥95% |

| Water Content | ≤0.5% |

| Chloride (Cl⁻) | ≤30 mg/kg |

Table 3: Other this compound Salts

| Salt | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |

| Bromide | 37026-88-3 | C₁₃H₃₀BrN | 280.29 g/mol | Information not readily available |

| Acetate | 131242-39-2 | C₁₅H₃₃NO₂ | 259.4 g/mol | >95 – <99.9 % |

| Dibutylphosphate | 922724-14-9 | C₂₁H₄₈NO₄P | 409.6 g/mol | >95 – <99.9 % |

Key Experimental Protocols for Quality Assurance

Ensuring the quality of this compound salts involves a series of analytical tests. Below are detailed methodologies for common and critical experiments.

Identity and Structure Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the this compound cation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the this compound salt in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)) in an NMR tube.

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 9.0 µs

-

-

Data Analysis:

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts (δ) and splitting patterns (multiplicity) to confirm the structure.

-

Expected Chemical Shifts for this compound Cation:

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |

| -N⁺-CH₃ | Singlet | ~3.0 - 3.3 | 3H |

| -N⁺-CH₂ -CH₂-CH₂-CH₃ | Multiplet | ~3.1 - 3.4 | 6H |

| -N⁺-CH₂-CH₂ -CH₂-CH₃ | Multiplet | ~1.6 - 1.8 | 6H |

| -N⁺-CH₂-CH₂-CH₂ -CH₃ | Multiplet | ~1.3 - 1.5 | 6H |

| -N⁺-CH₂-CH₂-CH₂-CH₃ | Triplet | ~0.9 - 1.1 | 9H |

Note: Chemical shifts can vary depending on the solvent and the counter-ion.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for assessing the purity of non-volatile organic compounds like quaternary ammonium salts.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions (General Example):

-

Column: A mixed-mode column (e.g., Newcrom AH) or a reversed-phase C18 column with an ion-pairing agent.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). UV detection is generally not suitable due to the lack of a chromophore.

-

-

Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Water Content Determination by Karl Fischer Titration

This is a standard method for the accurate determination of water content in solid and liquid samples.

Methodology:

-

Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (coulometric for low levels, <1%).

-

Reagent Preparation: Use commercially available Karl Fischer reagents (e.g., a one-component or two-component system). The titration vessel should be pre-conditioned to a dry state.

-

Sample Analysis:

-

Accurately weigh and introduce a suitable amount of the this compound salt into the titration vessel. The sample size should be chosen to consume an adequate volume of titrant.

-

For sparingly soluble salts, a co-solvent such as formamide or a higher titration temperature may be necessary to ensure complete water extraction.

-

The titration proceeds automatically until the endpoint is reached.

-

-

Calculation: The instrument software calculates the water content as a percentage or in ppm based on the sample weight and the amount of titrant consumed.

Visualizing Key Processes and Structures

Chemical Structure of this compound Cation

Caption: Chemical structure of the this compound cation.

Supplier Qualification Workflow for Research-Grade Chemicals

A systematic approach to qualifying suppliers is essential for maintaining high standards in research and development.

Caption: A typical workflow for qualifying suppliers of research-grade chemicals.

Methodological & Application

Applications of Tributylmethylammonium Salts in Pharmaceutical Manufacturing

Tributylmethylammonium (TBMA) salts are a class of quaternary ammonium compounds that serve as versatile reagents in the pharmaceutical industry.[1][2][3] Their unique properties, including their function as phase-transfer catalysts and ion-pairing reagents, make them valuable in both the synthesis of active pharmaceutical ingredients (APIs) and the analytical procedures used for quality control.[4][5]

Phase-Transfer Catalysis (PTC) in API Synthesis

One of the most significant applications of this compound salts, such as this compound Chloride (TBMAC), is as a phase-transfer catalyst.[4][6] In pharmaceutical manufacturing, many reactions involve reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[7][8] This phase incompatibility can lead to extremely slow or non-existent reaction rates.[7]

Phase-transfer catalysts like TBMAC overcome this barrier. The lipophilic tributyl groups allow the cation to be soluble in the organic phase, while the positive charge on the quaternary nitrogen allows it to pair with an anion from the aqueous phase. This enables the transfer of a reactive anion (e.g., a nucleophile like hydroxide or cyanide) from the aqueous phase into the organic phase, where it can react with the organic substrate.[7][9] This technique enhances reaction rates, improves yields, and often allows for milder reaction conditions, which aligns with the principles of green chemistry by reducing the need for harsh solvents and high temperatures.[7][8]

Key Advantages of PTC in Pharmaceutical Synthesis:

-

Increased Reaction Rates: By facilitating the interaction of reactants across phase boundaries, PTC significantly accelerates reactions.

-

Improved Yields and Purity: Reactions are often more efficient and produce cleaner products with fewer byproducts.[9]

-

Milder Conditions: Enables the use of lower temperatures and less hazardous reagents, such as replacing dangerous bases like metal hydrides with aqueous sodium hydroxide.[9]

-

Cost-Effectiveness: The combination of higher yields, faster reactions, and cheaper reagents can lower overall production costs.[7]

The choice of catalyst is crucial for optimizing a PTC reaction. Below is a comparison of TBMAC (also known as MTBAC) with other common quaternary ammonium salt catalysts in a specific patented reaction.

| Catalyst | Form | C# (Carbon Number) | q-value | Performance |

| Methyl Tributyl Ammonium Chloride (MTBAC/TBMAC) | 75% in water | 13 | 1.75 | Greatly Outperformed Others |

| Benzyl Trimethyl Ammonium Chloride | Solid | 10 | 3.1 | Lower Performance |

| Tetraethyl Ammonium Chloride | Solid | 8 | 2.0 | Lower Performance |

| Tetrapropyl Ammonium Bromide | Solid | 12 | 1.33 | Lower Performance |

| Table based on data from a patented process demonstrating the superior performance of MTBAC.[6] |

This protocol outlines a general procedure for the N-alkylation of a secondary amine using an alkyl halide under phase-transfer conditions.

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a condenser, add the secondary amine (1.0 eq.), the organic solvent (e.g., toluene), and this compound Chloride (0.05 - 0.10 eq.).

-

Addition of Base: While stirring vigorously, add an aqueous solution of a base, typically 50% sodium hydroxide (NaOH) (3.0 - 5.0 eq.).

-

Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the biphasic mixture.

-

Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and separate the organic layer.

-

Purification: Wash the organic layer with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure tertiary amine.

// Nodes A [label="1. Reaction Setup\n(Amine, TBMAC, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Aqueous Base\n(50% NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Add Alkyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Heat and React\n(Monitor by HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Workup\n(Phase Separation)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Purification\n(Wash, Dry, Concentrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Final Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } dot

// Catalyst Transfer QNR2_org -> R2NH [label="Deprotonation", dir=back]; R2NH -> NaOH [style=invis]; // for positioning QNR2_org -> RX [label="Alkylation"]; RX -> Product [style=invis]; Product -> QX_org [dir=back];

// Arrows between phases edge [lhead=cluster_organic, ltail=cluster_aqueous, constraint=false, color="#EA4335", style=dashed, arrowhead=normal, arrowtail=normal]; NaOH -> R2NH [label=" Q⁺OH⁻\n(TBMAC transfers OH⁻)"]; QX_org -> NaX [label=" Q⁺X⁻\n(Catalyst returns)"];

{rank=same; R2NH; RX; Product; QX_org; QNR2_org;} {rank=same; NaOH; NaX;} } dot

Ion-Pairing Reagent in Chromatography

In pharmaceutical analysis, particularly in High-Performance Liquid Chromatography (HPLC), this compound salts can be used as ion-pairing reagents.[10] This technique is valuable for improving the retention and separation of ionic or highly polar drug molecules on reversed-phase columns, which typically struggle to retain such compounds.[10][11]

The TBMA cation is added to the mobile phase. It pairs with negatively charged analyte molecules (e.g., acidic drugs or oligonucleotides) to form a neutral, more hydrophobic ion-pair.[12][13] This increased hydrophobicity enhances the interaction with the nonpolar stationary phase, leading to better retention and resolution.[13]

Applications in Pharmaceutical Analysis:

-

Analysis of Acidic Drugs: Improves peak shape and retention for acidic APIs that are ionized at neutral pH.[13]

-

Separation of Polar Metabolites: Enables the analysis of polar drug metabolites that are otherwise difficult to retain on standard C18 columns.[11]

-

Oligonucleotide Analysis: Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a primary method for the analysis and purification of therapeutic oligonucleotides, where amines act as the ion-pairing reagent.[12]

This protocol provides a general method for using a quaternary ammonium salt like TBMA hydroxide as an ion-pairing reagent in HPLC.

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer (e.g., phosphate or acetate buffer).

-

Add the this compound salt (e.g., this compound hydroxide or phosphate) to the aqueous phase to a final concentration of 5-20 mM.

-

Adjust the pH of the aqueous mobile phase component to a level where the analyte is ionized (e.g., pH 7.5 for an acidic drug).[13]

-

Mix the aqueous component with the organic modifier (e.g., acetonitrile or methanol) to achieve the desired mobile phase composition.

-

-

Column Equilibration: Equilibrate the reversed-phase column (e.g., C18) with the ion-pairing mobile phase for an extended period (e.g., 30-60 minutes or longer) to ensure the stationary phase is saturated with the reagent. This is critical for reproducible results.[14]

-

Sample Preparation: Dissolve the pharmaceutical sample in a solvent compatible with the mobile phase.

-

Injection and Analysis: Inject the sample and run the chromatogram. The ion-pairing reagent will form a complex with the ionized acidic analyte, increasing its retention time.

-

Optimization: Adjust the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier percentage to optimize the separation and peak shape.

// Nodes Analyte [label="Anionic Analyte (Drug⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBMA [label="TBMA Cation (Q⁺)\nin Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Neutral Ion-Pair\n[Drug⁻Q⁺]", fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="Hydrophobic Stationary Phase\n(e.g., C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; Retention [label="Increased Retention &\nImproved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Analyte -> Complex [color="#5F6368"]; TBMA -> Complex [color="#5F6368"]; Complex -> Column [label="Enhanced Interaction", color="#5F6368"]; Column -> Retention [color="#5F6368"]; } dot

References

- 1. sacheminc.com [sacheminc.com]

- 2. This compound Chloride - High Purity Organometallic Reagent | Versatile Catalyst For Industrial, Pharmaceutical, And Led Manufacturing Applications at Best Price in Vadodara | Pat Impex [tradeindia.com]

- 3. americanelements.com [americanelements.com]

- 4. innospk.com [innospk.com]

- 5. chemscene.com [chemscene.com]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. nbinno.com [nbinno.com]

- 8. iajpr.com [iajpr.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. km3.com.tw [km3.com.tw]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Tributylmethylammonium in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing Tributylmethylammonium (TBMA) salts as phase transfer catalysts in the Williamson ether synthesis. The Williamson ether synthesis is a fundamental and versatile method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] The use of a phase transfer catalyst like TBMA is crucial when dealing with reactants in immiscible phases, as it significantly enhances reaction rates and yields.[3][4]

Principle of Phase Transfer Catalysis in Williamson Ether Synthesis

In many Williamson ether synthesis setups, the alkoxide salt is soluble in an aqueous or solid phase, while the alkyl halide is soluble in an organic phase. This phase separation limits the reaction rate.[3] A phase transfer catalyst, such as a quaternary ammonium salt like this compound bromide (TBAB) or chloride (TMAC), facilitates the reaction by transporting the alkoxide anion from the aqueous/solid phase into the organic phase.[4] The lipophilic tributyl groups and the smaller methyl group in the this compound cation allow it to form an ion pair with the alkoxide, rendering it soluble in the organic solvent where it can react with the alkyl halide.[4]

Experimental Protocols

The following is a general protocol for the Williamson ether synthesis using a this compound salt as a phase transfer catalyst. This protocol may require optimization for specific substrates and reaction scales.

Materials:

-

Alcohol or Phenol

-

Alkyl Halide (preferably primary)[1]

-

Strong Base (e.g., NaOH, KOH, K₂CO₃)[5]

-

This compound Bromide (TBMAB) or this compound Chloride (TBMAC)

-

Anhydrous organic solvent (e.g., Toluene, Dichloromethane)

-

Water

-

Brine solution

-

Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

-

Alkoxide Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol or phenol (1.0 eq.) in the chosen organic solvent.

-

Add a stoichiometric amount of the strong base (e.g., 1.1-1.5 eq. of solid NaOH or KOH, or an excess of K₂CO₃). If using an aqueous solution of the base, a biphasic system will be formed.

-

-

Addition of Catalyst and Alkyl Halide:

-

To the stirring mixture, add a catalytic amount of the this compound salt (typically 1-5 mol%).

-

Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously to ensure efficient mixing of the phases.

-

Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to dissolve any inorganic salts and the phase transfer catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an additional portion of the organic solvent.

-

Combine the organic layers and wash with water, followed by brine.[6]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[6]

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-